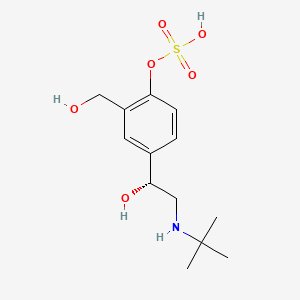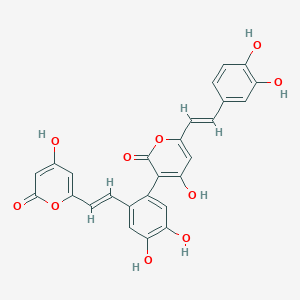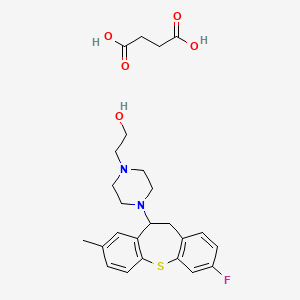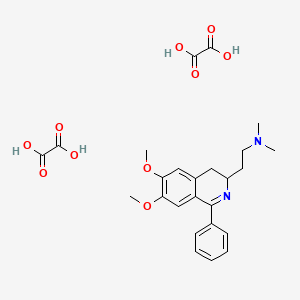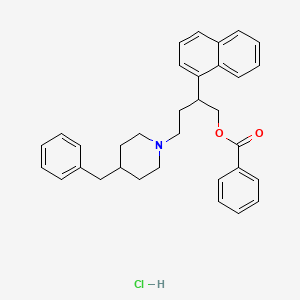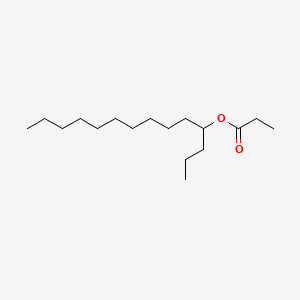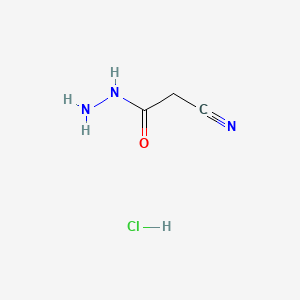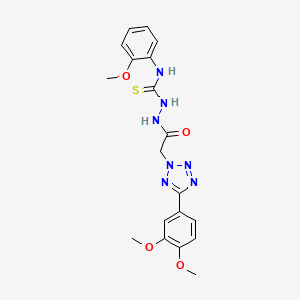
URS-12-EN-3beta-ol, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
URS-12-EN-3beta-ol, benzoate is a chemical compound with the molecular formula C37H54O2. It is a derivative of ursolic acid, a naturally occurring triterpene found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of URS-12-EN-3beta-ol, benzoate typically involves the esterification of ursolic acid with benzoic acid. The reaction is carried out under mild conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
URS-12-EN-3beta-ol, benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Scientific Research Applications
URS-12-EN-3beta-ol, benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in cancer therapy and as a local anesthetic.
Industry: Used in the formulation of cosmetics and personal care products due to its skin-protective properties.
Mechanism of Action
The mechanism of action of URS-12-EN-3beta-ol, benzoate involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as Akt, mTOR, and ERK, which are involved in cell proliferation and survival. The compound also inhibits the activity of receptor tyrosine kinases, leading to the suppression of tumor growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- URS-12-EN-3beta-ol, acetate
- URS-20-EN-3beta-ol, benzoate
- 3-beta-Hydroxycholest-5-en-7-beta-yl benzoate
Uniqueness
URS-12-EN-3beta-ol, benzoate is unique due to its specific esterification with benzoic acid, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioavailability, making it a valuable compound for various research applications.
Properties
CAS No. |
4660-99-5 |
|---|---|
Molecular Formula |
C37H54O2 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] benzoate |
InChI |
InChI=1S/C37H54O2/c1-24-16-19-34(5)22-23-36(7)27(31(34)25(24)2)14-15-29-35(6)20-18-30(39-32(38)26-12-10-9-11-13-26)33(3,4)28(35)17-21-37(29,36)8/h9-14,24-25,28-31H,15-23H2,1-8H3/t24-,25+,28+,29-,30+,31+,34-,35+,36-,37-/m1/s1 |
InChI Key |
IGRQFDSINDYBII-CHJSFGPSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6)C)C)C2C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



